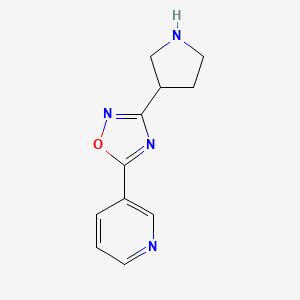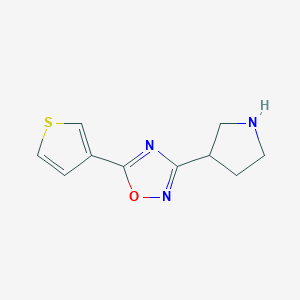![molecular formula C5H10Cl2N2O B1434433 [1-(1,3-噁唑-5-基)乙基]胺 CAS No. 2098098-64-5](/img/structure/B1434433.png)
[1-(1,3-噁唑-5-基)乙基]胺
描述
“[1-(1,3-Oxazol-5-yl)ethyl]amine” is a compound that contains an oxazole ring, which is a five-membered ring with one oxygen atom and one nitrogen atom . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . The presence of hetero atoms or groupings imparts preferential specificities in their biological responses .
Synthesis Analysis
Oxazoline, a five-membered heterocycle having one nitrogen and one oxygen in its structure, was first synthesized in 1884 . Various synthetic protocols of oxazolines are based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .
Molecular Structure Analysis
The structure of oxazoline was properly assigned after 5 years of its first synthesis . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .
Chemical Reactions Analysis
Oxazoline displays a large number of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers, and so on . A gold(I)-catalyzed oxidative annulation involving ynamides, nitriles, and 2,3-dichloropyridine N-oxide provides 5-amino-1,3-oxazoles .
Physical And Chemical Properties Analysis
Oxazoles are stable liquids at room temperature with a boiling point of 69 °C . They are highly soluble in water and other polar solvents .
科学研究应用
抗菌应用
- 端基抗菌功能:聚(2-烷基-1,3-噁唑啉)的合成,其末端季铵基团对金黄色葡萄球菌具有抗菌潜力。这些化合物仅在季铵基功能具有 12 个或更多碳时才有效 (Waschinski & Tiller,2005 年)。
- 抗菌杂交分子:含有 1,3-噁唑(啶)核的 4-氨基-2-氟苯基哌嗪-1-羧酸乙酯的产生,对各种微生物表现出良好至中等的抗菌活性 (Başoğlu 等人,2013 年)。
新型化合物的合成
- 立体选择性合成:各种胺与 2-(1H-苯并咪唑-2-基)-3-二甲氨基丙烯酸乙酯的转氨反应,导致产生具有强极性 C-2/C-3 键的化合物 (Brugidou 等人,1999 年)。
- 三组分噁唑合成:一种使用酰胺化-偶联-环异构化 (ACCI) 序列合成 1-(杂)芳基-2-(2-(杂)芳基-噁唑-5-基)乙酮的新方法 (Merkul & Müller,2006 年)。
配位化学
- 发光金属有机骨架:对基于 Eu4(OH)2 团簇的金属有机骨架的研究,该骨架具有路易斯碱性三唑位点,可对有机胺表现出灵敏的发光猝灭响应 (Wang 等人,2022 年)。
- 配位化合物的结构分析:[(1,3-苯并噁唑-2-基)-(5-氯-1,3-苯并噁唑-2-基)]胺及其与钴和镍的配位化合物的合成和结构分析 (Téllez 等人,2013 年)。
作用机制
Target of Action
Oxazole derivatives, which include [1-(1,3-oxazol-5-yl)ethyl]amine, have been found to exhibit a wide spectrum of biological activities . These compounds have been shown to interact with various enzymes and receptors, often imparting preferential specificities in their biological responses .
Mode of Action
It is known that the substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities . The compound’s interaction with its targets and the resulting changes would depend on the specific biological activity being exhibited.
Biochemical Pathways
Oxazole derivatives have been associated with a variety of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . Each of these activities would involve different biochemical pathways and their downstream effects.
Result of Action
The molecular and cellular effects of [1-(1,3-Oxazol-5-yl)ethyl]amine’s action would depend on the specific biological activity being exhibited. For example, if the compound is exhibiting an anticancer activity, it might result in the inhibition of cancer cell proliferation or the induction of apoptosis in cancer cells .
安全和危害
While specific safety and hazard information for “[1-(1,3-Oxazol-5-yl)ethyl]amine” is not available, it’s important to handle all chemical substances with appropriate safety measures. For example, one of the compounds, 1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine, has several hazard statements including H226, H302, H312, H314, H332, H335 .
未来方向
Oxazole derivatives have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . They are part of a large number of drugs and biologically relevant molecules . Therefore, the future directions in the study of “[1-(1,3-Oxazol-5-yl)ethyl]amine” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry.
生化分析
Biochemical Properties
[1-(1,3-Oxazol-5-yl)ethyl]amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, oxazole derivatives, including [1-(1,3-Oxazol-5-yl)ethyl]amine, have been shown to exhibit antimicrobial, anticancer, and anti-inflammatory properties . These interactions often involve binding to active sites of enzymes or receptors, thereby modulating their activity. The specific nature of these interactions can vary, but they generally involve non-covalent bonds such as hydrogen bonds, van der Waals forces, and hydrophobic interactions.
Cellular Effects
The effects of [1-(1,3-Oxazol-5-yl)ethyl]amine on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, oxazole derivatives have been reported to modulate pathways involved in cell proliferation and apoptosis . By interacting with key signaling molecules, [1-(1,3-Oxazol-5-yl)ethyl]amine can alter the expression of genes involved in these processes, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, [1-(1,3-Oxazol-5-yl)ethyl]amine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to their inhibition or activation. This binding often involves the formation of non-covalent interactions, which can induce conformational changes in the target molecule . Additionally, [1-(1,3-Oxazol-5-yl)ethyl]amine can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of [1-(1,3-Oxazol-5-yl)ethyl]amine in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the stability of oxazole derivatives can vary depending on environmental conditions such as temperature and pH . Over time, [1-(1,3-Oxazol-5-yl)ethyl]amine may undergo degradation, leading to changes in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies can provide insights into its potential therapeutic and toxic effects.
Dosage Effects in Animal Models
The effects of [1-(1,3-Oxazol-5-yl)ethyl]amine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial or anticancer activity . At higher doses, it may cause toxic or adverse effects, including cytotoxicity or organ damage. Understanding the dosage-dependent effects of [1-(1,3-Oxazol-5-yl)ethyl]amine is essential for determining its therapeutic window and potential side effects.
Metabolic Pathways
[1-(1,3-Oxazol-5-yl)ethyl]amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of specific metabolites . The compound may be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of metabolites with different biological activities.
Transport and Distribution
The transport and distribution of [1-(1,3-Oxazol-5-yl)ethyl]amine within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of [1-(1,3-Oxazol-5-yl)ethyl]amine is crucial for predicting its pharmacokinetics and therapeutic potential.
Subcellular Localization
The subcellular localization of [1-(1,3-Oxazol-5-yl)ethyl]amine can impact its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of [1-(1,3-Oxazol-5-yl)ethyl]amine within cells can influence its interactions with biomolecules and its overall biological activity.
属性
IUPAC Name |
1-(1,3-oxazol-5-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.2ClH/c1-4(6)5-2-7-3-8-5;;/h2-4H,6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKUUDGLAUQIDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CO1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




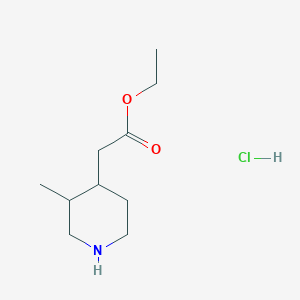

![1-Chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B1434363.png)

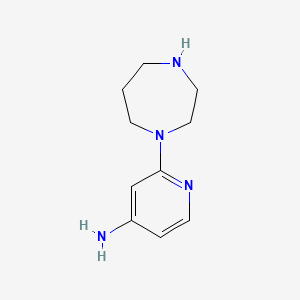
![(8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1434367.png)
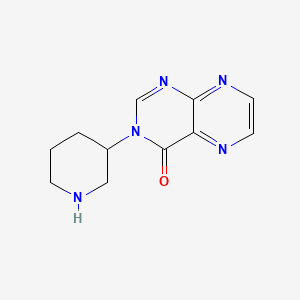
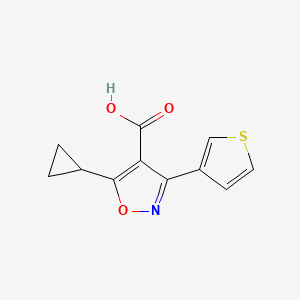
![4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)thiomorpholine](/img/structure/B1434370.png)
![N,N-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide](/img/structure/B1434371.png)
